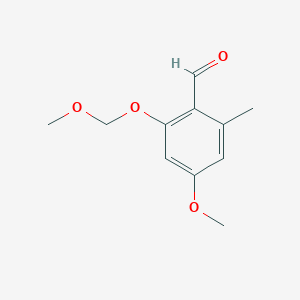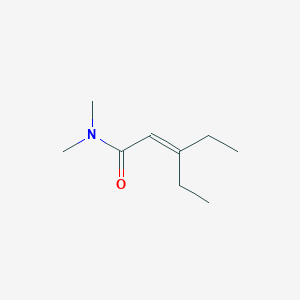
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester under reflux conditions.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through a series of substitution reactions. This often involves the use of phenylhydrazine and pyridine derivatives.
Azidation: The azido group is introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The azido group allows for bioorthogonal labeling, making this compound useful in studying biological processes and interactions.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used in the development of chemical probes for studying enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The azido group can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules in biological systems.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Lacks the azido group, which limits its applications in bioorthogonal chemistry.
5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: The amino group provides different reactivity and biological properties compared to the azido group.
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group introduces different chemical and biological properties compared to the aldehyde group.
Uniqueness
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the azido and aldehyde groups, which provide versatile reactivity and a wide range of applications in various fields of scientific research.
特性
CAS番号 |
848355-74-8 |
|---|---|
分子式 |
C15H10N6O |
分子量 |
290.28 g/mol |
IUPAC名 |
5-azido-1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10N6O/c16-20-18-15-13(10-22)14(11-6-8-17-9-7-11)19-21(15)12-4-2-1-3-5-12/h1-10H |
InChIキー |
ASTCMMDNVRWRPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=NC=C3)C=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)


![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)
